

Technical Guide: Physicochemical and Pharmacological Properties of Tetrahydroimidazo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B1288558

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound **3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine** hydrochloride salt is not extensively described in publicly available scientific literature. This guide provides a detailed overview of the core scaffold, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, and its more extensively studied isomer, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, to serve as a foundational resource. The experimental data and methodologies presented are derived from studies on analogs and are intended to be representative of the compound class.

Core Compound Properties

The tetrahydroimidazo[1,5-a]pyrazine scaffold is a heterocyclic organic structure that serves as a versatile starting point for the synthesis of various biologically active molecules. Its chemical and physical properties are influenced by the substituents attached to the core rings.

Physicochemical Data

The following table summarizes the key physicochemical properties for the parent scaffold and the requested methyl derivative.

Property	5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine	3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride
CAS Number	297172-19-1 [1]	601515-50-8 [2]
Molecular Formula	C ₆ H ₉ N ₃ [1]	C ₇ H ₁₂ ClN ₃
Molecular Weight	123.16 g/mol [1]	173.64 g/mol
Appearance	Cream solid [1]	Data not available
Purity	Typically ≥97% [1]	Data not available
SMILES	C1=NC=C2N1CCNC2 [1]	Cl.CC1=CN2C(CCN2)=C1
InChI Key	WROMFHICINADER-UHFFFAOYSA-N [1]	Data not available

Pharmacological Profile and Biological Activity

Derivatives of the tetrahydroimidazo[*a*]pyrazine core have been investigated for a range of biological activities, demonstrating their potential as modulators of key cellular signaling pathways. The activity is highly dependent on the specific isomer ([1,5-*a*] vs. [1,2-*a*]) and the nature of the substituents.

Summary of Biological Activities

The table below presents a summary of the biological targets and reported *in vitro* efficacy for various analogs.

Compound Class/Derivative	Target	Key Findings	IC ₅₀ Values
Imidazo[1,2-a]pyrazine Analogs	Gαq Proteins	A dimeric form, BIM-46187, and related monomers act as cell-permeable inhibitors that preferentially silence Gαq proteins, evaluated by measuring intracellular myo-inositol 1-phosphate. [3][4]	Data qualitative
Pyridazinone-bearing Imidazo[1,2-a]pyrazine	TRPC5 Channels	Identified as potent and selective inhibitors of the TRPC5 calcium-permeable cation channel, showing potential for treating chronic kidney disease.[5]	Data qualitative
8-Morpholinoimidazo[1,2-a]pyrazine Analogs	PI3K α Kinase	A series of derivatives bearing phenylpyrimidine-carboxamides exhibited moderate cytotoxicity against cancer cell lines (A549, PC-3, MCF-7) and inhibitory activity against PI3K α .[6]	1.25 μ M (Compound 14c)[6]
Imidazo[1,2-a]pyrazine Derivative 7	ENPP1	A highly potent and selective inhibitor of ENPP1, a negative	5.70 - 9.68 nM[7]

regulator of the cGAS-STING pathway. This inhibition enhances the immune response, showing synergy with anti-PD-1 antibodies in vivo.[7]

Imidazo[1,2-a]pyrazine & Imidazo[1,5-a]quinoxaline

IKK1 and IKK2

Novel compounds based on these scaffolds were synthesized and tested for their potential to inhibit IKK1 and IKK2, key kinases in the NF-κB inflammatory pathway.

Data qualitative

[1]

Hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones

CNS / Various

A series of 2-aryl or alkyl substituted derivatives were tested for anti-inflammatory, coronary dilator, and CNS depressant activities.[8]

Data qualitative

Experimental Protocols

The following sections detail the methodologies used to assess the biological activity of tetrahydroimidazo[a]pyrazine derivatives, based on published literature.

Gαq Protein Activity Assay

This protocol describes a second messenger-based fluorescence assay to determine the inhibitory activity of compounds on Gαq protein signaling.[3][4]

- Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media until they reach a suitable confluence for experimentation.
- Compound Pre-incubation: Cells are pre-treated with the test compounds (e.g., BIM-46187 analogs at 100 μ M) for a specified duration to allow for cell penetration and target engagement.
- G α q Activation: The G α q pathway is stimulated using an appropriate agonist, such as Carbachol (CCh), which activates muscarinic acetylcholine receptors coupled to G α q.
- IP₁ Measurement: Following stimulation, the accumulation of the downstream second messenger, myo-inositol 1-phosphate (IP₁), is quantified. This is typically achieved using a competitive immunoassay based on Fluorescence Resonance Energy Transfer (FRET).
- Data Analysis: The fluorescence signal is measured, which is inversely proportional to the IP₁ concentration. The results are compared to vehicle-treated controls to determine the percentage of inhibition. Statistical analysis is performed using methods like one-way ANOVA followed by Dunnett's multiple comparisons test.

TRPC5 Inhibition Assay

This protocol outlines a fluorescence-based Ca²⁺ mobilization assay to evaluate the inhibitory effect of compounds on TRPC5 channels.^[5]

- Cell Line: A stable HEK-293 cell line expressing human TRPC5 is used.
- Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to Ca²⁺.
- Compound Application: Test compounds are added to the cells at various concentrations and incubated.
- Channel Activation: The TRPC5 channel is activated with an agonist, leading to an influx of Ca²⁺ into the cells.
- Fluorescence Measurement: The change in intracellular Ca²⁺ concentration is monitored by measuring the fluorescence intensity over time using a plate reader.

- Data Analysis: The inhibitory activity of the compounds is determined by quantifying the reduction in the agonist-induced fluorescence signal. IC₅₀ values are calculated from the concentration-response curves.

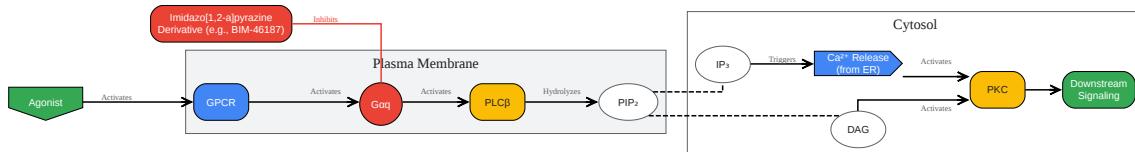
PI3K α Kinase Inhibition Assay

This protocol details an in vitro assay to measure the inhibitory activity of compounds against the PI3K α kinase.[6]

- Reagents: The assay requires purified PI3K α enzyme, the substrate phosphatidylinositol-4,5-bisphosphate (PIP₂), and ATP.
- Reaction Setup: The kinase reaction is performed in a buffer solution containing the enzyme, substrate, and varying concentrations of the test compound.
- Initiation and Incubation: The reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature.
- Detection: The product of the reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP₃), is quantified. This can be done using various methods, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.
- Data Analysis: The inhibitory effect of the compound is calculated by comparing the kinase activity in the presence of the inhibitor to the activity of a vehicle control. IC₅₀ values are determined by fitting the data to a dose-response curve.

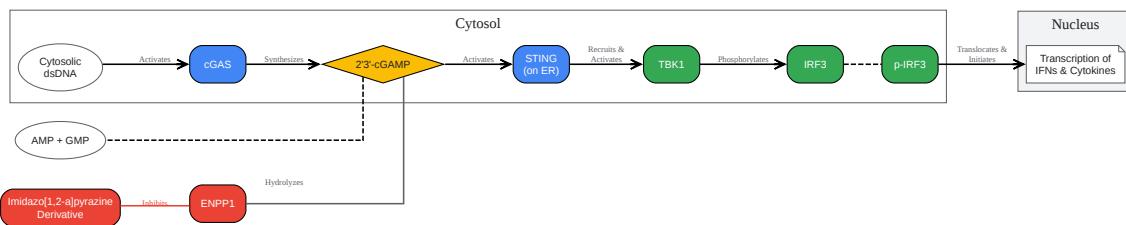
Signaling Pathways and Mechanisms of Action

The versatility of the tetrahydroimidazo[a]pyrazine scaffold allows its derivatives to interact with diverse biological pathways. The following diagrams illustrate two such pathways where these compounds have shown activity.



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Caption: Gαq protein signaling pathway inhibited by imidazo[1,2-a]pyrazine derivatives.



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- To cite this document: BenchChem. [Technical Guide: Physicochemical and Pharmacological Properties of Tetrahydroimidazo[1,5-a]pyrazine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288558#3-methyl-5-6-7-8-tetrahydroimidazo-1-5-a-pyrazine-hydrochloride-salt-properties>]

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